molecular formula C24H31N3O4S B2433834 N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896284-99-4

N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2433834
CAS RN: 896284-99-4
M. Wt: 457.59
InChI Key: PIAUZJKRQAVVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as DPO, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.

Mechanism of Action

DPO inhibits the interaction between c-Myc and Max by binding to the Max-binding domain of c-Myc. This prevents the formation of the c-Myc/Max complex, which is required for the transcriptional activation of target genes involved in cell proliferation, differentiation, and apoptosis. The inhibition of c-Myc activity by DPO leads to the downregulation of various oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
DPO has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It also inhibits tumor growth and metastasis in various animal models of cancer. DPO has been reported to have a low toxicity profile and does not affect normal cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

The advantages of using DPO in lab experiments include its potency, selectivity, and low toxicity profile. It is also relatively easy to synthesize and can be used in various assays, including cell viability, proliferation, and migration assays. The limitations of using DPO in lab experiments include its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the use of DPO in scientific research. One direction is the development of more potent and selective c-Myc inhibitors based on the structure of DPO. Another direction is the investigation of the role of c-Myc and Max in other diseases, such as diabetes and neurodegenerative disorders. DPO can also be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Finally, the development of DPO-based drug delivery systems can improve its solubility and stability, allowing for its use in clinical trials.

Synthesis Methods

DPO can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3,4-dimethylphenylamine with mesitylsulfonyl chloride to form the mesitylsulfonyl derivative. The second step involves the reaction of the mesitylsulfonyl derivative with pyrrolidine to form the pyrrolidinyl derivative. The final step involves the reaction of the pyrrolidinyl derivative with oxalyl chloride to form DPO.

Scientific Research Applications

DPO has been extensively used in scientific research to investigate the role of c-Myc and Max in cancer development and progression. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DPO has also been used to study the effect of c-Myc inhibition on stem cell differentiation and regeneration.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-15-11-18(4)22(19(5)12-15)32(30,31)27-10-6-7-21(27)14-25-23(28)24(29)26-20-9-8-16(2)17(3)13-20/h8-9,11-13,21H,6-7,10,14H2,1-5H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAUZJKRQAVVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.